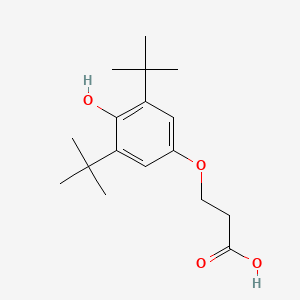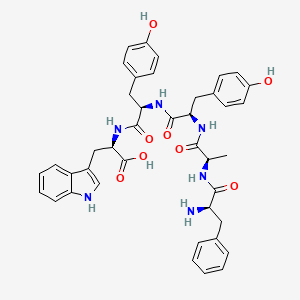![molecular formula C26H20N4O2 B12592325 N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-92-0](/img/structure/B12592325.png)
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: can be compared to other pyrimidine-based compounds and oxazole derivatives.
4-(2-Phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: Lacks the benzyloxyphenyl group, which may affect its binding affinity and specificity.
N-[3-(Benzyloxy)phenyl]-4-(1,3-oxazol-5-yl)pyrimidin-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research domains.
Propiedades
Número CAS |
647030-92-0 |
|---|---|
Fórmula molecular |
C26H20N4O2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-(3-phenylmethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30) |
Clave InChI |
RGYUPQCUJBJLJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=C(O4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)




![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)



![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
